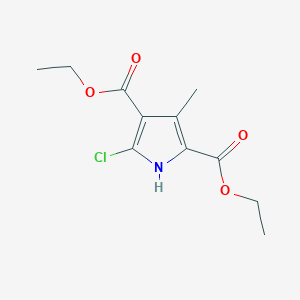

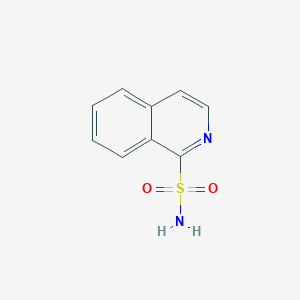

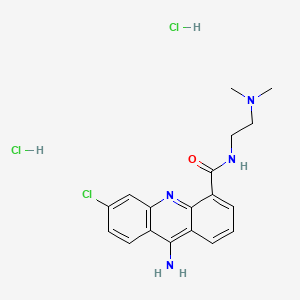

![molecular formula C14H10N2 B3044575 1,9-Dihydropyrrolo[2,3-b]carbazole CAS No. 100223-15-2](/img/structure/B3044575.png)

1,9-Dihydropyrrolo[2,3-b]carbazole

Overview

Description

1,9-Dihydropyrrolo[2,3-b]carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Synthesis Analysis

The synthesis of (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and (6-ethyl-6,11-dihydro-1H-dipyrrolo[3,2-c:2′,3′-g]carbazole-2,10-diyl)dimethanol was achieved via the reduction of methyl pyrrolo carbazole carboxylate and methyl dipyrrolo carbazole carboxylate, respectively .Molecular Structure Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Chemical Reactions Analysis

Nitrosoalkenes react with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole to give both 2- and 3-alkylated products via hetero-Diels-Alder reaction followed by the cycloadduct ring-opening .Physical And Chemical Properties Analysis

The photophysical properties of the targeted compounds were investigated by employing absorption and fluorescence spectroscopy in different common organic solvents . Also, the fluorescence lifetime (τF) of the compounds was measured utilizing a time-correlated single-photon counting technique in tetrahydrofuran .Scientific Research Applications

Thermolytic Synthesis and Structural Variants

- Thermolysis of Carbazolyl Azides : Rodriguez-Salvador et al. (2000) explored the thermal cyclisation of 2-azido-3-(carbazol-3-yl)propenoic esters, leading to the formation of 1,6-dihydropyrrolo[3,2-c]carbazole and 1,9-dihydropyrrolo[2,3-b]carbazole structures. This research underscores the importance of structural variations in carbazole derivatives, with specific conditions favoring the formation of 1,9-dihydropyrrolo[2,3-b]carbazole (Rodriguez-Salvador et al., 2000).

Carbazole Scaffold in Medicinal Chemistry

- Carbazole as a Biological Activity Scaffold : Tsutsumi et al. (2016) highlighted the significance of the carbazole scaffold, including derivatives like 1,9-dihydropyrrolo[2,3-b]carbazole, in medicinal chemistry. This scaffold exhibits diverse biological activities, such as antibacterial, anticancer, and anti-Alzheimer properties, upon structural modifications (Tsutsumi et al., 2016).

Electron Acceptance in Photovoltaic Devices

- Non-fullerene Electron Acceptors : Raynor et al. (2016) described the synthesis of a novel non-fullerene electron acceptor based on carbazole and diketopyrrolopyrrole functionalities. This compound demonstrated potential for use in photovoltaic devices, exhibiting high thermal stability and power conversion efficiency (Raynor et al., 2016).

Enzymatic Oxygenations of Carbazole

- Carbazole 1,9a-Dioxygenase : Nojiri et al. (1999) studied carbazole 1,9a-dioxygenase, an enzyme capable of catalyzing diverse oxygenations of carbazole. This enzyme's broad substrate range, including angular dioxygenation and monooxygenation, illustrates its potential in environmental biotechnology and bioremediation (Nojiri et al., 1999).

Development of Antitumor Agents

- Potential Antitumor Activity : Mehrabani and Pindur (2001) synthesized bis(tetrahydropyrrolo[3,4-b]carbazoles) with potential as DNA ligands for developing antitumor drugs. Their study demonstrates the application of carbazole derivatives in the search for novel antitumor agents (Mehrabani & Pindur, 2001).

Antioxidant Properties

- Antioxidant Activities of Carbazole Derivatives : Bingul et al. (2018) investigated the antioxidant properties of pyrrolo[3,2-c]carbazole compounds. Their research contributes to understanding the potential health benefits and chemical properties of carbazole derivatives in antioxidant applications (Bingul et al., 2018).

Safety and Hazards

Future Directions

Carbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on developing more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core .

properties

IUPAC Name |

1,9-dihydropyrrolo[2,3-b]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(9)8-14(11)16-12/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGNVYBAUAILFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547308 | |

| Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100223-15-2 | |

| Record name | 1,9-Dihydropyrrolo[2,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

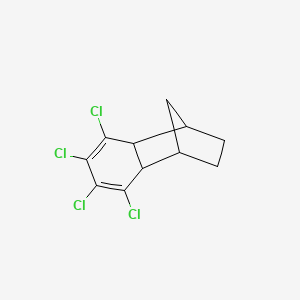

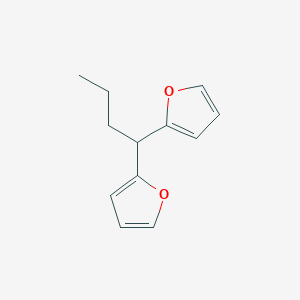

![N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3044507.png)

![Benzene, [(2-chlorocyclopentyl)thio]-](/img/structure/B3044511.png)